Cyclohexenol, acetate

Description

Defining Cyclohexenol (B1201834) Acetate (B1210297): Structural Classes and Research Context

Cyclohexenol acetate is an organic compound characterized by a six-membered carbon ring containing one double bond (the "cyclohexene" moiety) and an acetate functional group (-OCOCH₃) attached to the ring. The position of the double bond relative to the acetate group gives rise to several structural isomers, with 1-cyclohexen-1-yl acetate and 2-cyclohexen-1-ol (B1581600) acetate being common examples. These compounds are esters of cyclohexenol.

In the broader research context, cyclohexenol acetate is often studied alongside its saturated analog, cyclohexyl acetate, and its precursor, cyclohexanol (B46403). Much of the industrial interest stems from the synthesis of cyclohexyl acetate from cyclohexene (B86901) and acetic acid, a process where cyclohexenol acetate can be an intermediate or related species. google.comnih.gov Cyclohexenol and its derivatives are classified as cyclic compounds and are considered important starting materials in the synthesis of numerous natural products and other valuable chemical derivatives like steroids and antibiotics. chemmethod.com Chiral versions of these compounds, such as (R)-cyclohexenol, are particularly prized as versatile precursors for creating complex, medicinally active molecules. researchgate.netresearchgate.net

Below is a table detailing the properties of a representative isomer, 1-Cyclohexene-1-yl acetate.

| Property | Value |

| IUPAC Name | cyclohexen-1-yl acetate |

| Molecular Formula | C₈H₁₂O₂ |

| Molar Mass | 140.18 g/mol |

| CAS Number | 1424-22-2 |

| Data sourced from PubChem CID 74019. nih.gov |

Significance of Cyclohexenol Acetate and its Derivatives as Versatile Synthetic Intermediates and Chemical Precursors

The significance of cyclohexenol acetate and its derivatives lies in their role as pivotal synthetic intermediates. A key industrial application involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, which then undergoes hydrogenation to yield cyclohexanol and ethanol. rsc.orgresearchgate.net This two-step process is considered a promising and safer alternative to traditional methods for producing cyclohexanol, such as the oxidation of cyclohexane. nih.govacs.org

Cyclohexanol is a high-value chemical intermediate, primarily used as a precursor for the synthesis of adipic acid and ε-caprolactam, the monomers required for the production of nylon. nih.govacs.org The route via cyclohexyl acetate is advantageous as it can achieve high conversion rates and avoids some of the safety and separation challenges associated with other methods. nih.gov

Beyond large-scale industrial applications, chiral cyclohexenol derivatives are invaluable building blocks in asymmetric synthesis. orientjchem.org The controlled introduction of chirality at this stage allows for the stereoselective synthesis of complex natural products and pharmacologically active compounds. For instance, (R)-cyclohexenol is a documented precursor in the synthesis of molecules like (+) Daphmandin E and the antiarrhythmic agent RS-2135. researchgate.netorientjchem.org The ability to use these relatively simple chiral synthons streamlines the construction of intricate molecular frameworks.

| Precursor Compound | Key Transformation | Major Product(s) | Industrial/Synthetic Application |

| Cyclohexene / Acetic Acid | Addition Esterification | Cyclohexyl Acetate | Intermediate for Cyclohexanol production. nih.govgoogle.com |

| Cyclohexyl Acetate | Hydrogenation | Cyclohexanol, Ethanol | Precursor for Adipic Acid and ε-Caprolactam (Nylon). rsc.orgresearchgate.netacs.org |

| (R)-Cyclohexenol | Multi-step Asymmetric Synthesis | Complex Natural Products, Pharmaceuticals | Chiral building block for high-value compounds. researchgate.netresearchgate.netorientjchem.org |

| Cyclohexenone | Asymmetric Hydrosilylation / Hydrolysis | Chiral Cyclohexenol | Synthesis of enantiomerically enriched precursors. researchgate.netresearchgate.net |

Evolution of Research Paradigms in Cyclohexenol Acetate Chemistry

The methodologies for synthesizing cyclohexyl acetate, a compound intrinsically linked to cyclohexenol acetate, have undergone significant evolution, reflecting broader trends in chemical process development toward efficiency and sustainability.

Early Catalytic Systems: Initial industrial synthesis relied on the esterification of cyclohexanol and acetic acid or the direct reaction of cyclohexene and acetic acid using strong homogeneous mineral acids, such as concentrated sulfuric acid, as catalysts. google.comgoogle.com While effective, these catalysts presented significant drawbacks, including severe equipment corrosion, difficulty in separation from the product mixture, and the generation of substantial acidic waste that required neutralization and disposal. google.com

Shift to Heterogeneous Catalysis: To address the issues of corrosion and waste, research shifted towards solid acid catalysts. This paradigm shift involved the use of heterogeneous catalysts that can be easily separated from the reaction mixture by simple filtration and can often be reused, reducing costs and environmental impact. google.com A wide variety of materials have been investigated, including:

Ion-Exchange Resins: Strongly acidic resins like Amberlyst-15 have been extensively studied and used for the esterification of cyclohexanol with acetic acid and for the reaction between cyclohexene and acetic acid. researchgate.net

Zeolites and Molecular Sieves: Catalysts such as ZSM-5 and L/ZSM-5 composite molecular sieves have been shown to be effective, offering high conversion of cyclohexene and high selectivity towards cyclohexyl acetate, with good stability over long operational periods. google.comgoogle.com

Solid Superacids: Materials like sulfated zirconia and supported heteropoly acids have also been explored to drive the reaction efficiently. researchgate.net

Process Intensification and Optimization: A major leap in the production of cyclohexyl acetate came with the application of process intensification techniques, most notably reactive distillation (RD). nih.gov In an RD column, the chemical reaction and the separation of products occur simultaneously in a single unit. This is particularly beneficial for equilibrium-limited reactions like esterification, as the continuous removal of products shifts the equilibrium forward, leading to significantly higher conversions (approaching 100% for cyclohexene) than achievable in conventional reactors. nih.govacs.org More recent research has proposed further refinements, such as the side-reactor column (SRC) configuration. This design decouples the reaction and separation zones to a greater extent, allowing for the optimization of conditions for both processes independently, which can lead to significant cost savings compared to a standard RD process. nih.govacs.org

Advancements in Asymmetric Synthesis: In parallel with industrial process optimization, a sophisticated research paradigm has focused on the asymmetric synthesis of specific cyclohexenol enantiomers. This area is critical for the pharmaceutical industry, where a single stereoisomer often accounts for the desired therapeutic activity. Research in this field includes the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides and the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with chiral catalysts, followed by hydrolysis to yield the target chiral alcohol. researchgate.netresearchgate.netorientjchem.org These advanced methods provide access to enantiomerically enriched cyclohexenols with high yields and enantiomeric excesses, serving as valuable starting points for complex synthesis projects. researchgate.net

| Catalyst / Method | Reactants | Key Findings / Advantages |

| Sulfuric Acid | Cyclohexanol, Acetic Acid | Traditional method; effective but corrosive with waste issues. google.comresearchgate.net |

| Amberlyst-15 (Ion-Exchange Resin) | Cyclohexanol, Acetic Acid | Heterogeneous, reusable, avoids liquid waste, good conversion. researchgate.net |

| ZSM-5 / L/ZSM-5 Molecular Sieve | Cyclohexene, Acetic Acid | High conversion and selectivity, good stability for industrial use. google.comgoogle.com |

| Reactive Distillation (RD) | Cyclohexene, Acetic Acid | Process intensification; overcomes equilibrium limits, achieves near-complete conversion. nih.govacs.org |

| Side-Reactor Column (SRC) | Cyclohexene, Acetic Acid | Advanced process design; optimizes reaction and separation separately, reduces costs. nih.gov |

| Chiral Lithium Amides | Cyclohexene Oxide | Asymmetric synthesis; produces enantiomerically enriched (R)-cyclohexenol. researchgate.netresearchgate.net |

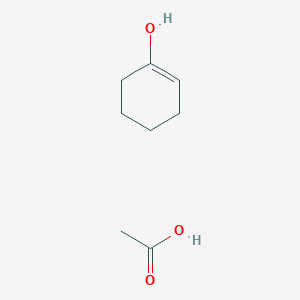

Structure

2D Structure

Properties

CAS No. |

31901-95-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

acetic acid;cyclohexen-1-ol |

InChI |

InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4) |

InChI Key |

MDLDVJFJSMENQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CCC(=CC1)O |

Origin of Product |

United States |

Catalytic Systems and Mechanistic Elucidation in Cyclohexenol Acetate Transformations

Heterogeneous Catalysis for Cyclohexenol (B1201834) Acetate (B1210297) Hydrogenation and Hydrolysis

Heterogeneous catalysts are a cornerstone in the industrial chemistry of cyclohexenol acetate due to their ease of separation and potential for reuse. Research has focused on developing robust and highly selective catalysts for hydrogenation and hydrolysis reactions.

Copper-based catalysts are widely investigated for the hydrogenation of cyclohexyl acetate to cyclohexanol (B46403), a key step in a novel and safer production route that starts from the esterification of cyclohexene (B86901) with acetic acid. mdpi.combohrium.comrsc.orgbohrium.com These catalysts are favored for their high activity and selectivity.

Cu/MgO/Al2O3: Catalysts derived from layered double hydroxide (B78521) precursors have demonstrated enhanced thermal stability and excellent performance. mdpi.comsciprofiles.com A Cu/MgO/Al2O3 catalyst achieved an optimal conversion rate of 99.59% with 98.94% selectivity to cyclohexanol. mdpi.com This high performance is attributed to the stable microstructure and the synergistic effect of surface-active Cu⁰ and Cu⁺ sites. mdpi.com The morphology of these catalysts remains well-preserved during the reaction, indicating their potential for industrial applications. mdpi.comsciprofiles.com

Cu-Zr Catalysts: Copper-Zirconium catalysts, particularly those prepared by a sol-gel method, have shown superior performance compared to those made by coprecipitation or impregnation. bohrium.com A Cu3Zr7-SG (sol-gel) catalyst exhibited 97.4% cyclohexyl acetate conversion and 95.5% selectivity to cyclohexanol. bohrium.com The high efficiency is linked to a higher ratio of Cu⁺/(Cu⁰+Cu⁺), more significant weak acid sites, and the presence of oxygen vacancies on the catalyst surface. bohrium.comrsc.org

Cu/ZnO/Al2O3: The addition of zinc as a promoter to Cu/Al2O3 catalysts has been shown to improve activity and selectivity significantly. rsc.org A Cu2Zn1.25/Al2O3 catalyst achieved 93.9% conversion of cyclohexyl acetate with 97.1% selectivity to cyclohexanol and 97.2% to ethanol. bohrium.comrsc.org The zinc promoter enhances the dispersion of copper particles, modifies the acid sites, and alters the electronic properties of the copper species. rsc.org

Performance of Copper-Based Catalysts in Cyclohexyl Acetate Hydrogenation

| Catalyst | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |

|---|---|---|---|

| Cu/MgO/Al2O3 | 99.59 | 98.94 | mdpi.com |

| Cu3Zr7-SG | 97.4 | 95.5 | bohrium.comrsc.org |

| Cu2Zn1.25/Al2O3 | 93.9 | 97.1 | bohrium.comrsc.org |

Solid acid catalysts are crucial for the hydrolysis of cyclohexyl acetate to cyclohexanol and for the preceding esterification of cyclohexene.

HZSM-5: The zeolite catalyst HZSM-5 has been studied for the hydrolysis of cyclohexyl acetate. researchgate.netsyxbsyjg.com However, a significant side reaction is the pyrolysis of cyclohexyl acetate to cyclohexene, with selectivity towards this side-product reaching up to 73.0%. researchgate.netsyxbsyjg.com The addition of inorganic salts or ionic liquids can suppress this side reaction by increasing the polarity of the reaction system, thereby enhancing selectivity towards the desired cyclohexanol product. researchgate.netsyxbsyjg.com For instance, adding the ionic liquid [HSO3bmim]HSO4 resulted in a cyclohexyl acetate conversion of 81.6% and cyclohexanol selectivity of 79.7%, while also improving the catalyst's stability for reuse. researchgate.net

Heteropolyacid-Based Solid Acids: Novel dual-SO3H-functionalized heteropolyacid-based solid acids, which also function as ionic liquids, have shown high catalytic activity and reusability for the hydrolysis of cyclohexyl acetate. acs.orgacs.org One such catalyst, [Bis-Bs-BDMAEE]HPMo12O40, achieved a cyclohexyl acetate conversion of 90.56% with 94.86% selectivity for cyclohexanol under optimal conditions. acs.orgacs.orgresearchgate.net These catalysts combine the advantages of ionic liquids and heteropolyacids, featuring highly accessible acid sites. researchgate.net Their properties can be tuned to promote specific reactions, and they can be reused multiple times without a significant loss in activity. acs.orgacs.org

Performance of Solid Acid Catalysts in Cyclohexyl Acetate Hydrolysis

| Catalyst | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |

|---|---|---|---|

| HZSM-5 with [HSO3bmim]HSO4 | 81.6 | 79.7 | researchgate.net |

| [Bis-Bs-BDMAEE]HPMo12O40 | 90.56 | 94.86 | acs.orgacs.orgresearchgate.net |

| Carbon Solid Acid (CSALA) | 86.6 | 97.3 | researchgate.netdntb.gov.ua |

The catalytic performance of heterogeneous catalysts is intrinsically linked to their structural and electronic properties. In the hydrogenation of cyclohexyl acetate, the synergy between different copper species is critical.

The optimal performance of Cu/MgO/Al2O3 catalysts is attributed to a synergistic effect between surface-active metallic copper (Cu⁰) and ionic copper (Cu⁺) sites. mdpi.com The most effective catalysts exhibit a Cu⁰/(Cu⁰ + Cu⁺) ratio of approximately 0.70. mdpi.comsciprofiles.com The proposed mechanism involves the dissociation of H₂ on the Cu⁰ sites, while the carbonyl group of the acetate is adsorbed and polarized by the Cu⁺ sites. mdpi.com The stability of this Cu⁰/Cu⁺ ratio at operating temperatures is key to the catalyst's high thermal stability and sustained activity. mdpi.com

Similarly, for Cu-Zr and Zn-promoted Cu/Al2O3 catalysts, a higher ratio of Cu⁺/(Cu⁰+Cu⁺) on the catalyst surface was found to be beneficial for the hydrogenation of cyclohexyl acetate. rsc.orgbohrium.comrsc.org The addition of promoters like Zr and Zn influences the electronic properties of copper and increases the dispersion of the active metal particles, preventing aggregation and deactivation. rsc.orgrsc.org The nature of the phosphine (B1218219) ligands in copper hydride nanoclusters also demonstrates a clear structure-activity relationship, where more electron-donating ligands enhance catalytic activity in hydrogenation reactions by increasing the Cu-H bond length. rsc.orgnih.gov

Homogeneous and Organocatalytic Systems in Acetate Chemistry

While heterogeneous systems are dominant, homogeneous and organocatalytic systems offer unique advantages in terms of reaction conditions and selectivity.

Brønsted and Lewis acids are fundamental catalysts in organic chemistry, often used to activate substrates in reactions relevant to cyclohexenol acetate. researchgate.netrsc.orgmdpi.com In the context of producing cyclohexyl acetate, novel hybrid solid acid catalysts that possess both Brønsted and Lewis acid sites have been developed. researchgate.netacs.org A series of Brønsted–Lewis acid bifunctionalized heteropolyacid-based ionic liquids were synthesized and applied to the esterification of cyclohexene with acetic acid. acs.org The combination of a Brønsted acidic ionic liquid with a metal oxide (Lewis acid) created a catalyst with enhanced stability and extremely high acid strength, leading to excellent catalytic performance. researchgate.net This synergistic catalysis, where the Lewis acid may enhance the acidity of the Brønsted acid, is a powerful strategy for promoting reactions like esterification and hydrolysis. rsc.orgresearchgate.net

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Acidic ionic liquids have been effectively used in the hydrolysis of cyclohexyl acetate to cyclohexanol. researchgate.netresearchgate.net The catalytic activity generally increases with the acid strength of the IL. researchgate.net A key advantage of using ILs is their ability to enhance selectivity. Their high polarity can inhibit the formation of the transition state required for the pyrolysis side reaction that produces cyclohexene, thus increasing the yield of cyclohexanol. researchgate.netresearchgate.net

Furthermore, SO3H-functionalized ILs have demonstrated high activity and selectivity in this hydrolysis reaction. researchgate.net Combining ILs with other catalytic materials, such as HZSM-5, can create a synergistic system where the IL improves the selectivity and stability of the solid acid catalyst. researchgate.netsyxbsyjg.com Dual-SO3H-functionalized heteropolyacid-based solid acids are a prime example of advanced catalysts that merge the benefits of heteropolyacids and ionic liquids, leading to high efficiency and excellent reusability. acs.orgacs.orgresearchgate.net

Transition Metal Complexes in Cyclohexenol Acetate Chemistry (e.g., Ruthenium Complexes)

Transition metal complexes, particularly those involving ruthenium, are pivotal in the catalysis of reactions involving cyclohexenol acetate and its precursors. researchgate.net These complexes facilitate a variety of transformations, including hydrogenation, oxidation, and dimerization, often with high efficiency and selectivity. acs.orgnumberanalytics.com

Ruthenium complexes bearing bulky diphosphine ligands, for instance, have been synthesized from acetate precursors and demonstrate significant catalytic activity. acs.org The synthesis of complexes like [Ru(η2-OAc)2(DCyPF)] and trans-[Ru(η1-OAc)2(PP)(en)] showcases the versatility of ruthenium in coordinating with various ligands, which in turn influences their catalytic behavior in reactions such as transfer hydrogenation. acs.org The modification of these complexes, for example, through reaction with carbon monoxide, leads to the formation of monocarbonyl and dicarbonyl ruthenium acetate complexes, further expanding their catalytic potential. acs.org

In the context of cyclohexene oxidation, a precursor to cyclohexenol acetate, various transition metal-based catalysts have been explored. researchgate.net Palladium(II) salts, for example, effectively catalyze the oxidation of cyclohexene to 2-cyclohexenyl-1-acetate in acetic acid solutions. rsc.org The choice of the palladium salt and the reoxidant significantly impacts the reaction's efficiency and selectivity. rsc.org Similarly, complexes of other transition metals like manganese have been investigated for cyclohexene epoxidation. researchgate.net

Furthermore, ruthenium(II) complexes with specific ligands have been synthesized and characterized for their potential applications, including anticancer activity. nih.gov These studies, while not directly focused on catalysis, provide valuable information on the coordination chemistry of ruthenium with acetate-containing ligands. nih.gov The synthesis of such complexes often involves the reaction of precursors like Ru(PPh3)3Cl2 with appropriate ligands in refluxing toluene (B28343). rsc.org

The table below summarizes some of the key transition metal complexes and their applications relevant to cyclohexenol acetate chemistry.

| Complex Type | Precursor/Reactants | Key Features/Application |

| Bulky Diphosphine Ruthenium Acetate Complexes | [Ru(η2-OAc)2(PPh3)2], DCyPF, DiPPF, en | Catalytic activity in ketone transfer hydrogenation and alkyne dimerization. acs.org |

| Palladium(II) Catalysts | PdCl2, Pd(OAc)2, Pd(acac)2, Pd(CF3COO)2, reoxidants (e.g., Fe(NO3)3) | Catalyze the oxidation of cyclohexene to 2-cyclohexenyl-1-acetate. rsc.org |

| Tridentate NNN Ligand Ruthenium Complexes | Ru(PPh3)3Cl2, tridentate NNN ligands | Excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org |

| p-Cymene Ruthenium(II) Complexes | (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters | Investigated for anticancer activity, demonstrating ligand coordination through nitrogen donor atoms. nih.gov |

Detailed Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving cyclohexenol acetate is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Proton Transfer and Nucleophilic Attack Mechanisms in Ester Formation and Hydrolysis

The formation and hydrolysis of esters like cyclohexenol acetate are fundamental reactions that proceed through well-defined mechanistic pathways involving proton transfer and nucleophilic attack.

Ester Formation (Esterification): The synthesis of cyclohexyl acetate from cyclohexene and acetic acid is an esterification reaction. nih.govacs.org In the presence of an acid catalyst, the carbonyl oxygen of acetic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A nucleophile, in this case, the double bond of cyclohexene acting as a nucleophile or an alcohol for direct esterification, then attacks the activated carbonyl carbon. libretexts.orgpearson.com Subsequent proton transfers lead to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.comyoutube.com

Ester Hydrolysis: The hydrolysis of an ester is the reverse of esterification and can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This process is the exact reverse of acid-catalyzed esterification. libretexts.org The reaction begins with the protonation of the carbonyl oxygen of the ester, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. vaia.commasterorganicchemistry.com A series of proton transfers then occurs, leading to the expulsion of the alcohol (cyclohexenol) and the regeneration of the carboxylic acid (acetic acid). libretexts.orgvaia.commasterorganicchemistry.com The entire process is reversible, and the position of the equilibrium is determined by the reaction conditions. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, from which the alkoxide (cyclohexenoxide) is expelled. The resulting carboxylic acid is then deprotonated by the alkoxide to form a carboxylate salt and the alcohol (cyclohexenol). This reaction is effectively irreversible because the final deprotonation step is highly favorable. libretexts.org

The general mechanism for acid-catalyzed acetal (B89532) formation, which shares similarities with esterification, involves the initial protonation of the carbonyl group, followed by nucleophilic attack by an alcohol to form a hemiacetal. libretexts.orglibretexts.org Further protonation of the hydroxyl group and subsequent elimination of water leads to an oxonium ion, which is then attacked by a second alcohol molecule to form the acetal after deprotonation. libretexts.orglibretexts.org

Radical Pathways and Rearrangement Mechanisms

Radical reactions offer alternative pathways for the transformation of cyclohexene, a precursor to cyclohexenol acetate. The oxidation of cyclohexene can proceed through a radical-chain mechanism, particularly when initiated by certain catalysts and molecular oxygen. rsc.org This process can lead to a mixture of products, including 2-cyclohexen-1-ol (B1581600), 2-cyclohexen-1-one (B156087), and cyclohexene oxide. rsc.org A key intermediate in this radical chain reaction is often 2-cyclohexene-1-hydroperoxide. rsc.org

The trifluoromethylation of organic compounds, for example, often involves the trifluoromethyl free radical. wikipedia.org While not directly involving cyclohexenol acetate, these studies on radical reactions provide a framework for understanding potential radical-mediated transformations.

Rearrangement reactions can also occur, particularly in the context of transition metal-catalyzed processes. For instance, the reduction of certain ruthenium(II) bis(arene) complexes can lead to the formation of cyclohexa-1,3-diene complexes. ias.ac.in It is proposed that 1,4-dienes are formed initially and then rearrange to the more thermodynamically stable 1,3-diene via a metal-hydride intermediate. ias.ac.in This highlights the potential for rearrangements to occur during reactions involving cyclic systems like cyclohexene derivatives.

Oxidation Mechanisms Involving Cyclohexene and Acetate

The oxidation of cyclohexene in the presence of an acetate source is a key route to 2-cyclohexenyl-1-acetate. Palladium(II) salts are effective catalysts for this transformation. rsc.org The mechanism of Pd(II)-catalyzed oxidation of cyclohexene can involve different pathways, including vinylic and allylic oxidation. rsc.org In acetic acid, the reaction preferentially yields 2-cyclohexenyl-1-acetate. rsc.org The choice of the palladium catalyst and co-catalyst (reoxidant) can significantly influence the product distribution. For instance, using Fe(NO₃)₃ as a reoxidant with Pd(OAc)₂ enhances both the conversion of cyclohexene and the selectivity towards 2-cyclohexenyl-1-acetate. rsc.org

The oxidation can also be influenced by the solvent. In methanol (B129727), the reaction can lead to the formation of 1,2-dimethoxycyclohexane (B12323671) and benzene, indicating that the solvent can participate in the reaction. rsc.org

The oxidation of cyclohexene can also be achieved using other oxidizing agents and catalysts. For example, cobalt(II)/amine acid complexes can catalyze the oxidation of cyclohexene with molecular oxygen, yielding products like cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. rsc.org The mechanism in this case is suggested to be a radical-chain reaction. rsc.org

Computational Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex chemical reactions by calculating the energetics of reactants, products, intermediates, and transition states. whiterose.ac.ukyoutube.comgithub.io

DFT calculations have been employed to study various aspects of reactions relevant to cyclohexenol acetate chemistry. For instance, theoretical studies on palladium-catalyzed β-X elimination reactions have provided a deeper understanding of the influence of different functional groups on the C-H activation process. nih.gov These calculations can map out the entire reaction pathway, identifying key intermediates and the energy barriers associated with each step, such as N-H activation, β-X elimination, and nucleophilic addition. nih.gov

In the context of cycloaddition reactions, DFT calculations have been used to clarify reaction mechanisms and predict product ratios. mdpi.com By optimizing the geometries of reactants, transition states, and products, researchers can determine the activation energies and reaction energies, providing a quantitative basis for understanding reactivity and selectivity. mdpi.com For example, DFT has been used to model the transition states of cyclization reactions, providing insights into the preferred reaction pathways. whiterose.ac.uk

The process of finding transition structures is a critical and often challenging aspect of computational chemistry. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods are used to locate these saddle points on the potential energy surface. github.io

The table below presents a summary of computational methods and their applications in studying reaction mechanisms.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Studying mechanisms of palladium-catalyzed reactions. nih.gov | Elucidation of reaction steps (e.g., C-H activation), understanding the role of functional groups, and determining reaction energetics. nih.gov |

| DFT (M06/6-311+G(d,p)) | Investigating cycloaddition reaction mechanisms. mdpi.com | Clarification of reaction pathways, prediction of product ratios, and understanding the role of catalysts. mdpi.com |

| DFT (B3LYP/6-31G*) | Modeling ring expansion reactions. whiterose.ac.uk | Predicting the viability of successive ring expansion reactions. whiterose.ac.uk |

| Synchronous Transit-Guided Quasi-Newton (QST2, QST3) | Locating transition state structures. github.io | Identification of the geometry and energy of the transition state, which is crucial for calculating activation barriers. github.io |

Stereochemical Control and Asymmetric Synthesis of Cyclohexenol Acetate Derivatives

Enantiomeric and Diastereomeric Resolution Techniques

Resolution techniques are employed to separate a racemic mixture of enantiomers or a mixture of diastereomers. These methods are crucial when direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

Enzymatic kinetic resolution (EKR) is a powerful method that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture. mdpi.comyoutube.com This leaves the unreacted enantiomer in high enantiomeric excess. youtube.com

Lipases are frequently used to catalyze the esterification or transesterification of racemic alcohols. mdpi.comresearchgate.net For instance, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) can be used to resolve racemic 4-hydroxycyclohexenone derivatives through acetylation with vinyl acetate (B1210297). Similarly, lipase from Rhizomucor miehei has proven effective in the kinetic resolution of 2-substituted cyclohexanols. researchgate.net

The efficiency of enzymatic resolution can be influenced by the choice of enzyme, solvent, and acylating agent. mdpi.commdpi.com For example, in the resolution of 2-aryl-heptanol, using vinyl 3-(4-trifluoromethylphenyl)propanoate as the acylating agent with lipase PS significantly improved the enantiomeric ratio compared to using vinyl acetate. mdpi.com A bacterial carboxylesterase, CarEst3, has been identified for the efficient hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate to produce the (S)-enantiomer with over 99% ee. acs.org

| Substrate | Enzyme | Acyl Donor/Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone | Lipase (Novozym 435) | Vinyl acetate | (+)-alcohol and (–)-acetate | 98% for both | |

| Racemic cis- and trans-2-(4-methoxybenzyl)cyclohexanol | Lipase from Rhizomucor miehei (RML) | Not specified | Corresponding acetates | High ee | researchgate.net |

| Racemic trans-2-phenylcyclohexyl acetate | Pig Liver Acetone Powder (PLAP) | Aqueous buffer | (-)-trans-2-phenylcyclohexanol and (+)-acetate | High optical purity after recrystallization | chimia.ch |

| Racemic 1-hydroxyalkyl derivatives of PTA | Candida antarctica Lipase B (CAL-B) | Not specified | Enantiomers of hydroxymethyl derivatives | Moderate to good enantioselectivity | nih.gov |

This table presents a selection of enzymatic resolution examples and is not exhaustive.

Classical resolution involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to the substrate. sigmaaldrich.comwikipedia.org This converts the enantiomeric mixture into a pair of diastereomers, which can then be separated by standard physical methods like crystallization or chromatography due to their different physical properties. tcichemicals.com After separation, the chiral auxiliary is removed, yielding the separated enantiomers. sigmaaldrich.com

A variety of chiral auxiliaries are available, including Evans' oxazolidinones, pseudoephedrine amides, and trans-2-phenylcyclohexanol. wikipedia.orgwikipedia.org For example, racemic trans-2-phenylcyclohexanol itself can be resolved via enzymatic hydrolysis of its acetate, and the resulting enantiomerically pure alcohol can then be used as a chiral auxiliary in other reactions. chimia.ch The choice of auxiliary is critical for both the efficiency of the diastereoselective reaction and the ease of its subsequent removal. sigmaaldrich.com

| Chiral Auxiliary | Application | Key Features | Reference |

| (-)-8-Phenylmenthol | Asymmetric Diels-Alder reactions | Difficult to prepare but highly effective. | chimia.chwikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric induction; Ene reactions | More readily available than 8-phenylmenthol. | chimia.chwikipedia.org |

| Evans' Oxazolidinones | Stereoselective aldol (B89426) reactions | Establishes two contiguous stereocenters simultaneously. | wikipedia.orgwikipedia.org |

| Pseudoephedrine | Alkylation of amides | The methyl group directs the configuration of the addition product. | wikipedia.org |

This table provides examples of common chiral auxiliaries and their applications.

Characterization of Stereoisomeric Purity and Absolute Configuration

Determining the stereoisomeric purity (enantiomeric or diastereomeric excess) and the absolute configuration of the synthesized cyclohexenol (B1201834) acetate derivatives is a crucial final step.

A common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com For this, the enantiomers can be converted into diastereomeric esters using a chiral derivatizing agent, such as 3,3,3-trifluoromethyl-2-methoxy-2-phenylpropanoic acid, and then analyzed. researchgate.net Gas chromatography (GC) with a chiral stationary phase is another powerful technique for separating and quantifying enantiomers. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or after derivatization to form diastereomers, can also be used to determine enantiomeric purity. stackexchange.comusm.edu

The absolute configuration, the R/S designation of a chiral center, can be determined by several methods. libretexts.org If the compound can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration. nih.govusm.edu Spectroscopic methods such as Vibrational Circular Dichroism (VCD) are also powerful tools. nih.govnih.gov By comparing the experimental VCD spectrum with that calculated for a known configuration using Density Functional Theory (DFT), the absolute configuration can be assigned without the need for crystallization. nih.govnih.gov In cases where a new compound is related to a known one, chemical correlation can be used to assign the absolute configuration. nih.gov

Theoretical and Computational Approaches to Cyclohexenol Acetate Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of cyclohexenol (B1201834) acetate (B1210297). These methods, such as Density Functional Theory (DFT), provide detailed information about the molecule's electronic distribution, orbital energies, and molecular geometry. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Studies focusing on related esterification reactions, such as the production of cyclohexyl acetate from cyclohexanol (B46403) and acetic acid, have utilized computational simulations to determine key thermodynamic and kinetic parameters. researchgate.net For instance, the activation energy for this type of reaction has been calculated to be 10,000 J/g·mole, providing insight into the energy barrier that must be overcome for the reaction to proceed. researchgate.net Furthermore, investigations into the hydrogenation of cyclohexyl acetate have revealed that the electronic properties of the catalyst's metal species, such as the ratio of Cu+ to Cu0, can be finely tuned to enhance catalytic performance. rsc.org This highlights the importance of understanding the electronic interplay between the reactant and the catalyst surface.

Molecular Modeling and Simulation of Catalytic Processes

Molecular modeling and simulation techniques are invaluable for studying the dynamic processes that occur during the catalytic transformation of cyclohexenol acetate and related compounds. aiche.org These methods allow researchers to visualize and analyze the complex interactions between reactants, catalysts, and solvents at an atomic scale. aiche.org For instance, in the context of producing cyclohexyl acetate, simulations can model the entire process, including the reaction kinetics and thermodynamics within different reactor configurations like batch reactors or reactive distillation columns. researchgate.netnih.gov

Simulations using software like Aspen Plus have been employed to model the production of esters, providing a virtual environment to test and optimize process variables. irjet.netyoutube.com This includes analyzing the effects of temperature, pressure, and reactant concentrations on reaction conversion and product selectivity. irjet.netyoutube.com In the hydrogenation of cyclohexyl acetate, molecular modeling has been crucial in understanding how catalyst precursors and reduction temperatures affect the catalyst's morphology and the dispersion of active metal particles, which in turn dictates the catalytic activity and stability. sciprofiles.comresearchgate.net These simulations provide insights into reaction mechanisms, helping to identify key steps and potential bottlenecks in the catalytic cycle. aiche.org

Computational Analysis of Binding Energies and Intermolecular Interactions

The interaction between a substrate like cyclohexenol acetate and a catalyst surface is governed by a complex interplay of binding energies and intermolecular forces. Computational analysis is a key tool for quantifying these interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This allows for a detailed understanding of the nature of the binding.

For example, in systems involving adsorption onto a catalyst, dispersion forces often play a dominant role in the attraction between the molecule and the surface. mdpi.com Computational studies can reveal the preferred adsorption sites and orientations of the molecule on the catalyst. In the context of related reactions, such as the interaction of esters with various solvents or catalysts, computational techniques like DFT have been used to investigate intermolecular hydrogen bonding and charge delocalization, which are critical for understanding reaction mechanisms. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method used to analyze weak intermolecular interactions by identifying bond critical points. mdpi.com

Prediction of Reaction Pathways and Identification of Rate-Determining Steps

A significant application of computational chemistry in the study of cyclohexenol acetate systems is the prediction of plausible reaction pathways and the identification of the rate-determining step. upc.edu By calculating the energy profiles of various potential reaction mechanisms, researchers can determine the most energetically favorable route. This is crucial for optimizing reaction conditions to favor the desired product and minimize side reactions.

For instance, in the synthesis of cyclohexyl acetate, kinetic models based on the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism have been used to describe the reaction rate. nih.govacs.org Computational tools can help in validating and refining such models. In more complex reaction networks, such as the alkylation of phenol (B47542) with cyclohexanol, in situ spectroscopy combined with computational analysis has been used to identify the true reactive intermediates and the sequence of elementary steps. These studies have shown that the presence of certain species can inhibit the desired reaction by blocking active sites on the catalyst. Furthermore, advanced computational methods are being developed to automate the prediction of retrosynthetic pathways, which can significantly accelerate the discovery of new synthetic routes for complex molecules. nih.gov

Interactive Data Table: Catalytic Performance in Cyclohexyl Acetate Hydrogenation

| Catalyst | Conversion of CHA (%) | Selectivity to CHOL (%) | Selectivity to EtOH (%) | Reference |

| Cu2Zn1.25/Al2O3 | 93.9 | 97.1 | 97.2 | rsc.org |

| Cu/MgO/Al2O3 | 99.59 | 98.94 | - | sciprofiles.com |

| La-promoted Cu/ZnO/SiO2 | 99.5 | 99.7 | - | researchgate.net |

| Cu1Al1Mn1 | 95.0 | 93.6 | 97.6 | researchgate.net |

Note: CHA = Cyclohexyl Acetate, CHOL = Cyclohexanol, EtOH = Ethanol

Future Directions and Emerging Research Avenues in Cyclohexenol Acetate Chemistry

Sustainable Chemistry Innovations in Cyclohexenol (B1201834) Acetate (B1210297) Production

The chemical industry is under increasing pressure to adopt more environmentally friendly practices, and the production of cyclohexenol acetate is no exception. formalifesciencemarketing.comamericanchemistry.com A significant area of innovation lies in the adoption of biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical reactions. astrazeneca.com These biocatalytic methods offer high selectivity and operate under mild conditions, reducing energy consumption and the generation of hazardous waste. astrazeneca.comsphinxsai.com For instance, the use of lipases, such as Candida antarctica A (CALA), for the acetylation of cyclohexanol (B46403) derivatives has demonstrated high conversion rates. mdpi.com Furthermore, the development of continuous-flow processes for biocatalytic reactions allows for efficient and automated production with easy product recovery. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgmdpi.com In the context of cyclohexenol acetate, AI can be employed to predict reaction outcomes, recommend optimal reaction conditions, and even suggest novel synthetic routes. beilstein-journals.orgdigitellinc.com By analyzing vast datasets of chemical reactions, ML models can identify complex patterns and relationships that may not be apparent to human researchers, leading to more efficient and effective reaction design. beilstein-journals.org

The application of ML extends to both global and local optimization of reaction conditions. Global models can suggest general conditions for new reactions based on broad chemical knowledge, while local models can fine-tune specific parameters like temperature, catalyst loading, and solvent choice for a particular reaction to maximize yield and selectivity. beilstein-journals.org For example, ML algorithms have been successfully used to optimize the bioreduction of ketones, a key step in some synthetic routes to cyclohexanol derivatives. qu.edu.qa The integration of high-throughput experimentation (HTE) with ML creates a powerful feedback loop, where automated experiments generate large datasets that are then used to train more accurate predictive models, further accelerating the optimization process. beilstein-journals.org

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and developing new synthetic methodologies. Advanced in situ spectroscopic techniques are providing unprecedented insights into the dynamic changes that occur during the synthesis of cyclohexenol acetate. nih.govosti.gov Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products in real-time, directly within the reaction vessel. youtube.com This provides a wealth of kinetic and mechanistic information that is often difficult to obtain through traditional offline analysis. youtube.com

By tracking the appearance and disappearance of specific vibrational bands, researchers can identify transient intermediates and gain a clearer picture of the reaction pathway. For instance, in-situ FTIR can be used to study the electro-oxidation of ethanol, a reaction that shares similarities with the oxidation steps sometimes involved in cyclohexanol synthesis. researchgate.net The data obtained from these in-situ studies can be used to validate and refine theoretical models of the reaction mechanism, leading to a more complete understanding of the factors that control reactivity and selectivity. osti.gov This knowledge is invaluable for optimizing existing synthetic routes and for the rational design of new and more efficient catalytic systems. osti.gov

Exploration of Novel Reactivity and Unconventional Transformations

Beyond optimizing existing synthetic routes, researchers are actively exploring novel reactivity and unconventional transformations of cyclohexenol and its derivatives. This includes the development of new catalytic systems that can enable previously inaccessible chemical reactions. For example, the use of specific catalysts can facilitate the selective hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol, offering an alternative and potentially more efficient route to these valuable chemicals. rsc.orgrsc.orgbohrium.com

The study of unusual transformations, such as fragmentation reactions of related cyclic compounds, can provide insights into the fundamental reactivity of these systems and inspire the development of new synthetic strategies. caltech.edu Research into the reactions of cyclohexene (B86901) with various reagents, such as mercury(II) acetate in different solvents, can lead to the formation of unexpected but potentially useful products, highlighting the rich and sometimes unpredictable chemistry of these molecules. vaia.com The exploration of tandem reactions, where multiple transformations occur in a single pot, is another promising area that can lead to more efficient and atom-economical syntheses. nih.govorganic-chemistry.org

Bridging Fundamental Research with Scalable Synthetic Methodologies

A critical aspect of advancing cyclohexenol acetate chemistry is the ability to translate fundamental research findings into practical and scalable synthetic methodologies for industrial applications. This involves addressing challenges related to catalyst stability, process efficiency, and cost-effectiveness. The development of robust and reusable catalysts is a key focus. For instance, solid acid catalysts and immobilized enzymes are being investigated to simplify product purification and enable continuous production processes. sphinxsai.comgoogle.com

Reactive distillation, a process that combines chemical reaction and separation in a single unit, is being explored as a highly efficient method for the production of cyclohexyl acetate. acs.orgnih.gov This integrated approach can overcome thermodynamic limitations and reduce energy consumption compared to conventional batch processes. nih.gov The successful development and operation of pilot-scale demonstration units for novel synthetic routes, such as the cyclohexene esterification–hydrogenation process, showcase the tangible progress in bridging the gap between laboratory-scale discoveries and industrial-scale production. rsc.org This transition requires a multidisciplinary approach, combining expertise in catalysis, reaction engineering, and process design to ensure that innovative and sustainable chemical manufacturing becomes a reality.

Q & A

Q. Optimization Strategies :

- Adjust reflux time and temperature to balance yield and by-product formation.

- Use GC analysis () to monitor reaction progress and optimize catalyst loading (e.g., 1:1.5 molar ratio of substrate to silver acetate, as in ) .

Basic: How can researchers confirm the identity and purity of cyclohexenol acetate post-synthesis?

Answer:

Analytical Techniques :

- Gas Chromatography (GC) : Used to assess purity and quantify by-products (e.g., unreacted cyclohexenol or dehydration products like cyclohexene) .

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 248 (M⁺) confirms the molecular weight .

Advanced: What reaction mechanisms explain cyclohexenol acetate formation under different catalytic conditions?

Answer:

Mechanisms vary with catalysts:

- Acid Catalysis : Proceeds via nucleophilic acyl substitution, where the hydroxyl group of cyclohexenol attacks the electrophilic carbonyl carbon of acetic anhydride () .

- Metal-Mediated Pathways : Silver acetate () may facilitate oxidation or stabilize intermediates, while copper-aluminum oxides () promote radical pathways via tert-butyl hydroperoxide activation, leading to allylic oxidation or esterification .

- Contradictions : suggests nucleophilic substitution for similar systems, whereas highlights radical intermediates. This divergence underscores the need for mechanistic studies (e.g., radical trapping experiments) .

Advanced: How can researchers resolve discrepancies in product distribution during cyclohexenol acetate synthesis?

Answer:

Methodological Approaches :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst type, and solvent polarity () .

- By-Product Analysis : Employ GC-MS to identify side products (e.g., cyclohexenone from over-oxidation or cyclohexene from dehydration). Compare retention indices and fragmentation patterns with standards .

- Kinetic Studies : Track reaction rates under varying conditions to identify rate-limiting steps (e.g., slow esterification vs. competing dehydration) .

Basic: What analytical techniques are essential for characterizing cyclohexenol acetate’s structural and electronic properties?

Answer:

Advanced: How does catalyst choice influence selectivity in cyclohexenol acetate synthesis?

Answer:

- Silver-Based Catalysts (): Promote esterification with minimal by-products due to mild oxidative conditions .

- Cu-Al Mixed Oxides (): Favor allylic oxidation, yielding cyclohexenone as a competing product unless reaction time and oxidant (e.g., TBHP) concentration are tightly controlled .

- Acid Catalysts (): Risk dehydration to cyclohexene; mitigate via low-temperature reflux and excess acetic anhydride .

Basic: What are common side reactions during cyclohexenol acetate synthesis, and how are they mitigated?

Answer:

- Dehydration : Cyclohexenol → cyclohexene (elimination). Mitigation: Use anhydrous conditions and avoid prolonged heating .

- Oxidation : Cyclohexenol → cyclohexenone (allylic oxidation). Mitigation: Replace oxidative catalysts (e.g., Cu-Al) with non-oxidative acids (e.g., H₂SO₄) .

- Hydrolysis : Ester → alcohol + acetic acid. Mitigation: Store products in dry, acidic-free environments .

Advanced: What thermodynamic or kinetic factors govern cyclohexenol acetate’s stability and reactivity?

Answer:

- Thermodynamics : Enthalpy of vaporization (ΔvapH) data () indicate volatility, requiring low-temperature storage to prevent degradation .

- Kinetics : Radical-mediated pathways () exhibit higher activation energies than acid-catalyzed esterification, necessitating elevated temperatures for Cu-Al systems .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in silver-mediated reactions, while non-polar solvents favor dehydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.